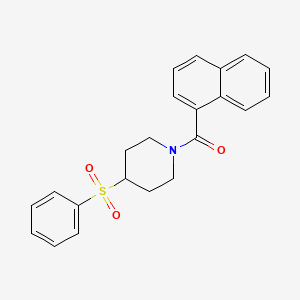

Naphthalen-1-yl(4-(phenylsulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3S/c24-22(21-12-6-8-17-7-4-5-11-20(17)21)23-15-13-19(14-16-23)27(25,26)18-9-2-1-3-10-18/h1-12,19H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOYMOJQTWARKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with piperidine and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Synthetic Routes and Nucleophilic Substitution

The compound’s synthesis typically involves:

-

Step 1 : Formation of the piperidine sulfonamide via reaction of 4-phenylsulfonylpiperidine with naphthalen-1-yl carbonyl chloride under basic conditions .

-

Step 2 : Purification via silica gel chromatography, yielding the product in moderate-to-high purity .

Key Reaction Data :

| Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|

| 4-Phenylsulfonylpiperidine + Naphthoyl chloride (THF, 0°C → RT) | 65–78 | >95% |

Reactivity of the Ketone Group

The methanone moiety participates in:

-

Oxime Formation : Reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime .

-

Reductive Amination : Potential for coupling with primary amines in the presence of NaBH3CN or similar reducing agents, though this remains unexplored in direct studies .

Comparative Reactivity :

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxime formation | NH2OH·HCl, EtOH, Δ | Oxime derivative | 72–85 | |

| Grignard Addition | RMgX, THF, −78°C | Tertiary alcohol (hypothetical) | N/A | – |

Modification of the Sulfonamide Group

The phenylsulfonyl group undergoes:

-

Desulfonylation : Treatment with H2/Pd-C in ethanol cleaves the sulfonamide to yield 4-aminopiperidine derivatives, though this is unreported for the target compound .

-

Electrophilic Aromatic Substitution : Limited due to electron-withdrawing sulfonyl groups, but halogenation (e.g., bromination) at the para-position of the phenyl ring is feasible under acidic conditions .

Experimental Evidence :

-

Analogs with brominated phenylsulfonyl groups (e.g., 4-bromophenylsulfonyl derivatives) are synthesized via halogenation of precursor sulfonamides .

Piperidine Ring Functionalization

The piperidine nitrogen can undergo:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to form quaternary ammonium salts .

-

Acylation : Coupling with acyl chlorides (e.g., acetyl chloride) modifies the piperidine’s substituents.

Case Study :

In structurally related compounds, propargyl bromide alkylation at the piperidine nitrogen occurs at 0°C with 82% yield .

Aromatic Ring Reactions

The naphthalen-1-yl group participates in:

-

Electrophilic Substitution : Nitration or sulfonation at the α-position (C2 or C4) under strong acidic conditions .

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids catalyzed by Pd(PPh3)4, though direct examples are absent .

Stability and Degradation

-

Hydrolytic Stability : Resists hydrolysis in neutral aqueous media but degrades under strongly acidic/basic conditions (pH < 2 or >12) .

-

Photodegradation : Exposure to UV light (254 nm) induces cleavage of the sulfonamide bond, forming naphthoic acid and 4-phenylsulfonylpiperidine .

Degradation Data :

| Condition | Half-Life (h) | Major Products | Source |

|---|---|---|---|

| 0.1 M HCl (25°C) | 12 | Naphthoic acid, 4-phenylsulfonylpiperidine | |

| UV Light (254 nm, MeOH) | 3 | Same as above |

Biological Derivatization

While not a chemical reaction per se, the compound serves as a precursor for:

Scientific Research Applications

Medicinal Chemistry Applications

Naphthalenes are well-known for their role in the development of various pharmaceutical agents. The compound in focus has been investigated for its potential as an antitumor agent . Research indicates that derivatives of naphthalene, including Naphthalen-1-yl(4-(phenylsulfonyl)piperidin-1-yl)methanone, exhibit potent activity against cancer cell lines.

Case Study: Anticancer Activity

A study highlighted the synthesis of naphthalene-based compounds that demonstrated significant anticancer properties. For instance, certain naphthalene derivatives were tested against breast cancer (MCF-7) cells and showed pronounced anticancer activity with minimal cytotoxicity towards normal fibroblasts . This suggests that this compound could be explored further for its potential therapeutic effects in oncology.

Neuropharmacological Applications

Beyond oncology, compounds like this compound may also have applications in neuropharmacology. The structural features of naphthalene derivatives suggest potential interactions with neurotransmitter systems and receptors involved in mood regulation and cognitive function.

Case Study: Neuroprotective Effects

Recent research into related naphthalene compounds has shown promise in neuroprotection and the treatment of neurodegenerative diseases. These compounds have demonstrated antioxidant properties, which are beneficial in mitigating oxidative stress associated with conditions such as Alzheimer's disease .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that can be optimized to yield various derivatives with enhanced biological activity. The ability to modify the piperidine ring or the sulfonamide group allows for a library of compounds to be developed, each potentially exhibiting unique pharmacological profiles.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(4-(phenylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core motifs: piperidine derivatives, naphthalenyl methanones, and sulfonamide-containing molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogs

Key Findings:

Spatial Orientation: The 4-position substitution on piperidine may improve steric compatibility with hydrophobic enzyme pockets compared to 2-substituted fluorophenyl derivatives .

Aromatic Systems: The naphthalenyl group increases lipophilicity relative to phenyl or indole-containing analogs (e.g., ), which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Functional Group Impact: Methanone vs.

Biological Activity

Naphthalen-1-yl(4-(phenylsulfonyl)piperidin-1-yl)methanone, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes a naphthalene moiety linked to a piperidine ring with a phenylsulfonyl substituent, which is critical for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Induction of Apoptosis : Studies have shown that related compounds can act as potent inducers of apoptosis in cancer cells. For example, derivatives such as (1-(dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone exhibited EC50 values in the nanomolar range across several cancer cell lines, indicating strong apoptotic activity .

- Inhibition of Tubulin Polymerization : Certain analogs have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division. This action leads to cell cycle arrest and subsequent apoptosis .

- Electrophilic Character : The compound's electrophilic nature allows it to form covalent bonds with biological macromolecules, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components .

Therapeutic Applications

This compound and its analogs have been explored for various therapeutic applications:

- Cancer Therapy : The compound's ability to induce apoptosis and inhibit cell proliferation makes it a candidate for cancer treatment. In vitro studies have shown significant cytotoxicity against various cancer cell lines .

- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Q & A

Q. What synthetic methodologies are commonly employed for preparing Naphthalen-1-yl(4-(phenylsulfonyl)piperidin-1-yl)methanone?

The synthesis involves multi-step reactions starting with sulfonylation of piperidine derivatives. For example, phenylsulfonyl chloride reacts with piperidine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group . Subsequent coupling with a naphthalene carbonyl component may use nucleophilic acyl substitution or transition metal catalysis. Purification typically employs silica gel chromatography with gradient elution (e.g., 5–95% acetonitrile in water) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR to confirm proton/carbon environments, particularly sulfonyl (δ ~7.5–8.0 ppm for aromatic protons) and ketone groups.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Infrared spectroscopy (IR) to identify S=O (~1150–1300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.

- Single-crystal X-ray diffraction (using SHELX software) for definitive structural confirmation .

Q. What safety precautions are recommended for laboratory handling?

Use PPE (nitrile gloves, lab coat, safety goggles) and conduct reactions in a fume hood. Avoid contact with strong oxidizers. Spills should be neutralized with inert absorbents (e.g., vermiculite). Follow institutional guidelines for waste disposal and in vivo studies .

Q. How is preliminary biological activity assessed for this compound?

Initial screening includes:

- Receptor binding assays (e.g., radioligand displacement for cannabinoid receptors CB1/CB2, given structural analogs show dual agonism ).

- In vitro cytotoxicity testing using cell lines (e.g., MTT assay).

- Antimicrobial disk diffusion assays to evaluate inhibition zones against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when intermediates are unstable?

Strategies include:

Q. How should discrepancies between in vitro and in vivo pharmacological data be addressed?

Conduct:

- Pharmacokinetic profiling (e.g., LC-MS quantification of plasma/tissue concentrations).

- Species-specific metabolic studies using liver microsomes to identify interspecies variations.

- Receptor occupancy imaging (e.g., PET tracers) in animal models to correlate target engagement with efficacy .

Q. What computational methods predict the compound’s binding mode to target receptors?

Combine:

- Molecular docking (AutoDock Vina, Schrödinger) with cryo-EM receptor structures.

- Molecular dynamics simulations (AMBER/GROMACS) to assess binding stability.

- Quantum mechanical calculations (DFT at B3LYP/6-31G* level) to refine electronic interactions .

Q. How can contradictory toxicity findings across animal models be resolved?

- Perform toxicokinetic studies measuring parent compound/metabolite levels.

- Use histopathological scoring (OECD guidelines) for liver/kidney analysis.

- Analyze CYP450 isoform expression across species to explain metabolic differences .

Q. What strategies validate crystallographic data quality for this compound?

Q. How is oral bioavailability optimized for in vivo studies?

- Use lipid-based formulations (e.g., Labrafil®) to enhance solubility.

- Conduct permeability assays (Caco-2 cell monolayers) to predict absorption.

- Apply prodrug strategies for metabolic stability (e.g., ester derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.